2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible reactivity.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can give insights into the compound’s behavior under different conditions.Scientific Research Applications
Asymmetric Synthesis and Elaboration
The asymmetric synthesis of piperidines from serine and terminal acetylenes involves Claisen rearrangement to yield piperidine derivatives, indicating the potential of similar strategies for synthesizing compounds including "2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" for diverse chemical applications (Acharya & Clive, 2010).
α-Amidoalkylation of Nucleophiles
Research on tert-butyl esters and N,N-disubstituted amides demonstrates α-amidoalkylation with N-benzoylbenzylideneamine, offering insights into the stereochemical course of reactions relevant to the manipulation of similar compounds (Dobrev, Benin, & Nechev, 1992).
Synthesis of Unsaturated Esters
The vinyl and propargyl esters synthesis of pyridine and quinoline carboxylic acids showcases methods for creating unsaturated esters, which could be analogous to synthesizing "2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" (Blokhin et al., 1969).
Singlet Oxygen Reactions for Prodigiosin Precursors
Investigations into the reactions of pyrrole carboxylic acid tert-butyl esters with singlet oxygen for synthesizing 5-substituted pyrroles, including prodigiosin precursors, highlight the compound's potential in creating complex organic molecules (Wasserman et al., 2004).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the possible hazards it can pose to health and the environment.
Future Directions
This involves predicting or proposing future studies that can be done based on the known properties and reactivity of the compound. It can include proposing new synthetic methods, reactions, or potential applications of the compound.
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZOWSAYQHINTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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